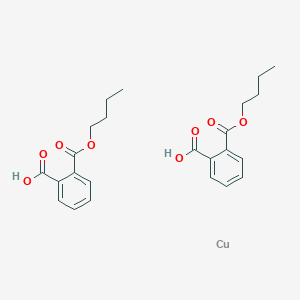
Phthalic acid mono-N-butyl ester copper(II) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalic acid mono-N-butyl ester copper(II) salt is a chemical compound with the molecular formula C24H26CuO8 and a molecular weight of 506.01 g/mol. It is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of phthalic acid mono-N-butyl ester copper(II) salt typically involves the reaction of phthalic acid mono-N-butyl ester with a copper(II) salt under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Phthalic acid mono-N-butyl ester copper(II) salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states of copper using reducing agents.
Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phthalic acid mono-N-butyl ester copper(II) salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Biology: It is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of phthalic acid mono-N-butyl ester copper(II) salt involves its interaction with molecular targets such as enzymes and receptors. The copper ion plays a crucial role in these interactions, often acting as a cofactor that facilitates the binding of the compound to its target. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparación Con Compuestos Similares
Phthalic acid mono-N-butyl ester copper(II) salt can be compared with other similar compounds such as:
Phthalic acid di-N-butyl ester: Unlike the mono-N-butyl ester, this compound has two butyl ester groups, which can affect its reactivity and applications.
Phthalic acid mono-N-octyl ester: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological molecules.
Copper(II) acetate: While this compound also contains copper(II), it lacks the ester group, making it less versatile in certain applications.
This compound is unique due to its combination of the ester group and copper(II) ion, which provides it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H28CuO8 |
|---|---|
Peso molecular |
508.0 g/mol |
Nombre IUPAC |
2-butoxycarbonylbenzoic acid;copper |
InChI |
InChI=1S/2C12H14O4.Cu/c2*1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h2*4-7H,2-3,8H2,1H3,(H,13,14); |
Clave InChI |
WXQNWNSBCISOPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=CC=C1C(=O)O.CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
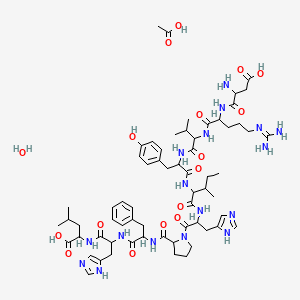
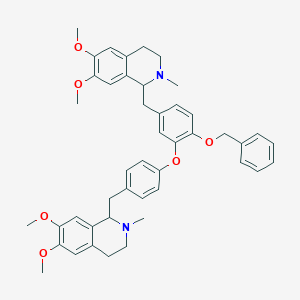
![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)
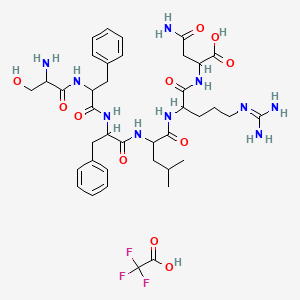
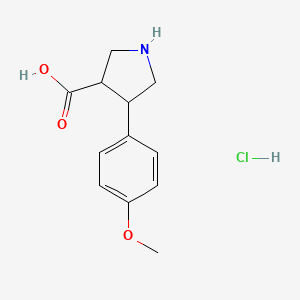
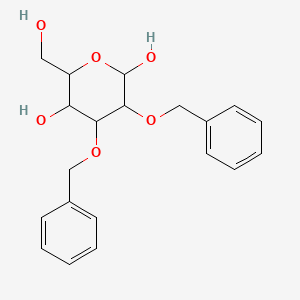

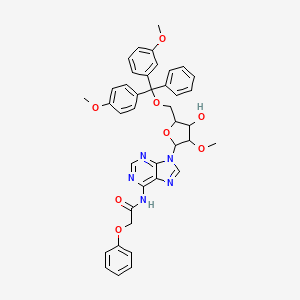
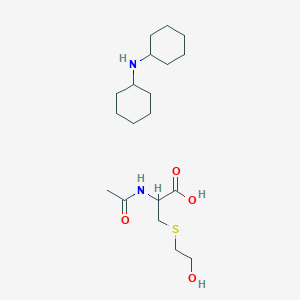
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)
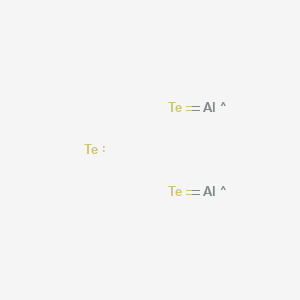
![N-[3-(dimethylamino)propyl]-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide](/img/structure/B12324386.png)

